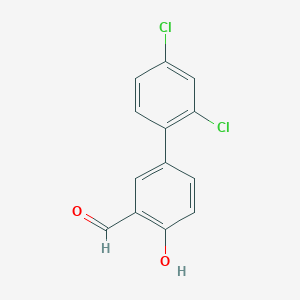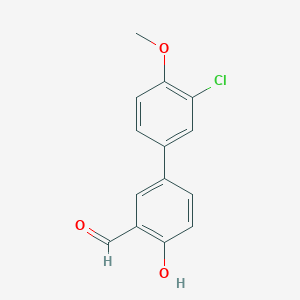
4-(2,4-Dichlorophenyl)-2-formylphenol, 95%
Descripción general
Descripción
4-(2,4-Dichlorophenyl)-2-formylphenol, 95% (4-DFP-95) is a white crystalline powder with a melting point of 64-67 °C and a molecular weight of 263.2 g/mol. It is a common synthetic compound that is used in a wide range of scientific research applications. In particular, 4-DFP-95 is used in the synthesis of various pharmaceuticals, as a reagent in organic synthesis, and as an intermediate in the production of other compounds.
Aplicaciones Científicas De Investigación
4-(2,4-Dichlorophenyl)-2-formylphenol, 95% has a wide range of scientific research applications. It is used in the synthesis of various pharmaceuticals, such as anti-cancer drugs, antibiotics, and anti-inflammatory agents. In addition, 4-(2,4-Dichlorophenyl)-2-formylphenol, 95% is used as a reagent in organic synthesis, as an intermediate in the production of other compounds, and as a catalyst in various reactions. It is also used in the synthesis of polymers and in the production of dyes.
Mecanismo De Acción
The mechanism of action of 4-(2,4-Dichlorophenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. In addition, 4-(2,4-Dichlorophenyl)-2-formylphenol, 95% is believed to act as an antioxidant, which can help protect cells from oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,4-Dichlorophenyl)-2-formylphenol, 95% are not yet fully understood. However, it has been shown to inhibit the enzyme tyrosinase, which is involved in the production of melanin. In addition, 4-(2,4-Dichlorophenyl)-2-formylphenol, 95% has been shown to have antioxidant activity, which can help protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(2,4-Dichlorophenyl)-2-formylphenol, 95% in laboratory experiments is its availability and affordability. It is a readily available and affordable compound that can be easily synthesized in the laboratory. In addition, it is easy to use and has a wide range of applications in scientific research. However, there are some limitations to using 4-(2,4-Dichlorophenyl)-2-formylphenol, 95% in laboratory experiments. For example, the compound is not very stable and can decompose if exposed to light or heat. In addition, it can be toxic if inhaled or ingested.
Direcciones Futuras
There are a number of potential future directions for the use of 4-(2,4-Dichlorophenyl)-2-formylphenol, 95% in scientific research. These include further research into the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. In addition, further research could be conducted into the synthesis and purification of 4-(2,4-Dichlorophenyl)-2-formylphenol, 95%, as well as its use as a reagent in organic synthesis. Finally, further research could be conducted into the development of new methods for using 4-(2,4-Dichlorophenyl)-2-formylphenol, 95% in laboratory experiments.
Propiedades
IUPAC Name |
5-(2,4-dichlorophenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-2-3-11(12(15)6-10)8-1-4-13(17)9(5-8)7-16/h1-7,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRQJSBUCIVYNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685278 | |
| Record name | 2',4'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dichlorophenyl)-2-formylphenol | |
CAS RN |
1111121-00-6 | |
| Record name | 2',4'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Formyl-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378553.png)





![2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378578.png)






